molecular formula C7H6ClNO2 B11748216 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone

Cat. No.: B11748216
M. Wt: 171.58 g/mol
InChI Key: MSDUZJFEKUBWGB-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 It is characterized by the presence of a chloro group and a hydroxyl group attached to a pyridine ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone typically involves the chlorination of 3-hydroxypyridine followed by acetylation. One common method includes the reaction of 3-hydroxypyridine with thionyl chloride to introduce the chloro group, followed by the reaction with acetic anhydride to form the ethanone moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxypyridin-2-yl ethanone.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted pyridines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

    1-(3-Hydroxypyridin-2-yl)ethanone: Lacks the chloro group, resulting in different chemical reactivity and biological activity.

    1-(2-Hydroxypyridin-3-yl)ethanone: Similar structure but with the hydroxyl group in a different position, leading to variations in chemical properties.

    1-(3-Chloro-5-hydroxypyridin-2-yl)ethanone:

Uniqueness: 1-(5-Chloro-3-hydroxypyridin-2-YL)ethanone is unique due to the specific positioning of the chloro and hydroxyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

1-(5-chloro-3-hydroxypyridin-2-yl)ethanone

InChI

InChI=1S/C7H6ClNO2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,1H3

InChI Key

MSDUZJFEKUBWGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)O

Origin of Product

United States

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